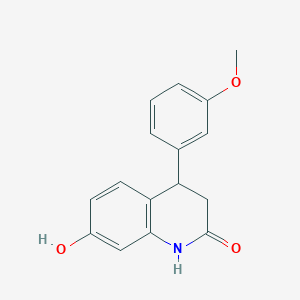
7-hydroxy-4-(3-methoxyphenyl)-3,4-dihydro-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-HYDROXY-4-(3-METHOXYPHENYL)-3,4-DIHYDRO-2(1H)-QUINOLINONE is a synthetic organic compound belonging to the class of quinolinones This compound is characterized by the presence of a hydroxy group at the 7th position and a methoxyphenyl group at the 4th position on the quinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-HYDROXY-4-(3-METHOXYPHENYL)-3,4-DIHYDRO-2(1H)-QUINOLINONE typically involves multi-step organic reactions. One common method includes the Claisen condensation of 3-methoxyacetophenone with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the desired quinolinone . The reaction conditions often involve the use of strong bases like sodium ethoxide and acidic conditions for cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-HYDROXY-4-(3-METHOXYPHENYL)-3,4-DIHYDRO-2(1H)-QUINOLINONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding dihydro derivative using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 7-oxo-4-(3-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone.
Reduction: 7-hydroxy-4-(3-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone.
Substitution: Various substituted quinolinones depending on the nucleophile used.
Scientific Research Applications
7-HYDROXY-4-(3-METHOXYPHENYL)-3,4-DIHYDRO-2(1H)-QUINOLINONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 7-HYDROXY-4-(3-METHOXYPHENYL)-3,4-DIHYDRO-2(1H)-QUINOLINONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylquinolinone: Similar structure but with a methyl group instead of a methoxyphenyl group.
7-Hydroxy-4-phenylquinolinone: Similar structure but with a phenyl group instead of a methoxyphenyl group.
7-Hydroxy-4-(4-methoxyphenyl)quinolinone: Similar structure but with a different position of the methoxy group.
Uniqueness
7-HYDROXY-4-(3-METHOXYPHENYL)-3,4-DIHYDRO-2(1H)-QUINOLINONE is unique due to the specific positioning of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact differently with molecular targets compared to its analogs, potentially leading to distinct therapeutic effects.
Properties
Molecular Formula |
C16H15NO3 |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
7-hydroxy-4-(3-methoxyphenyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C16H15NO3/c1-20-12-4-2-3-10(7-12)14-9-16(19)17-15-8-11(18)5-6-13(14)15/h2-8,14,18H,9H2,1H3,(H,17,19) |
InChI Key |
UHXNNKILUKBELD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=O)NC3=C2C=CC(=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(diethylamino)propyl]-4-ethyl-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11058951.png)
![9-phenyl-7-(3,4,5-trimethoxyphenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B11058955.png)
![4-(4-hydroxy-3-methoxyphenyl)-1-methyl-6-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11058957.png)
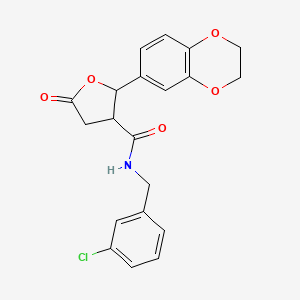
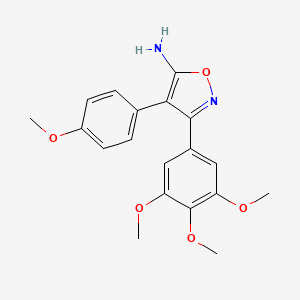
![methyl 4-[5-nitro-3,6-dioxo-1-(propan-2-yl)-2,3,4,5,6,7-hexahydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzoate](/img/structure/B11058986.png)
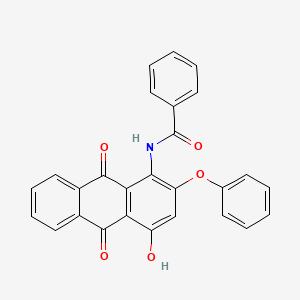
![4,9,15-trioxa-3,5,8,10,12,14,16-heptazatetracyclo[11.3.0.02,6.07,11]hexadeca-1(16),2,5,7,10,13-hexaene](/img/structure/B11059002.png)
![2-{(E)-2-[5-(2-fluorophenyl)furan-2-yl]ethenyl}-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B11059008.png)
![ethyl [3-({[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-1H-pyrazol-1-yl]acetate](/img/structure/B11059011.png)
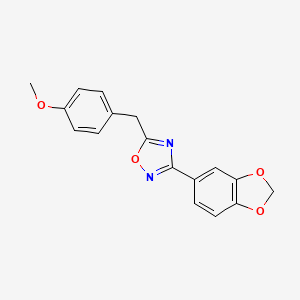
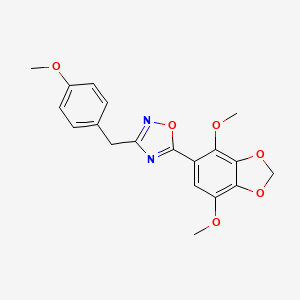
![11,13-dimethyl-4-(2,3,4-trimethoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B11059028.png)
![3-{4-[2-(2,4-Dimethoxyphenyl)ethyl]piperidin-1-yl}-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B11059030.png)
